molecular formula C17H31N3O3S B6093412 7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide

7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide

カタログ番号: B6093412
分子量: 357.5 g/mol
InChIキー: BMZKOHRCXWISBL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of sulfonylureas. It has been extensively studied for its potential therapeutic applications in cardiovascular diseases, neurological disorders, and cancer.

作用機序

7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide 41-2272 exerts its effects by activating soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including vasodilation, platelet aggregation, and apoptosis. By activating sGC, this compound 41-2272 increases the production of cGMP, leading to its downstream effects.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to induce vasodilation by relaxing smooth muscle cells, leading to a decrease in blood pressure. It also inhibits platelet aggregation by reducing the release of thromboxane A2, a potent vasoconstrictor and platelet aggregator. In neurological disorders, this compound 41-2272 has been shown to reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also improves cognitive function by increasing the production of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth. In cancer, this compound 41-2272 has been shown to inhibit tumor growth by inducing apoptosis in cancer cells and inhibiting angiogenesis, the formation of new blood vessels that supply nutrients to tumors.

実験室実験の利点と制限

7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide 41-2272 has several advantages for lab experiments, including its high potency, selectivity, and water solubility. It also has a long half-life, making it suitable for in vivo studies. However, this compound 41-2272 has some limitations, including its potential toxicity at high doses and its limited bioavailability in certain tissues.

将来の方向性

For 7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide 41-2272 research include its potential use in the treatment of cardiovascular diseases, neurological disorders, and cancer. Further studies are needed to fully evaluate the safety and efficacy of this compound 41-2272 in humans.

合成法

7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide 41-2272 can be synthesized by reacting N,N-dimethyl-1,4-diaminobutane with cyclohexylmethyl chloride followed by the addition of sulfuryl chloride and sodium hydroxide. The resulting product is then purified by column chromatography to obtain this compound 41-2272 in its pure form.

科学的研究の応用

7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, this compound 41-2272 has been shown to induce vasodilation and inhibit platelet aggregation, making it a potential candidate for the treatment of hypertension and thrombosis. In neurological disorders, this compound 41-2272 has been shown to improve cognitive function and reduce neuroinflammation, suggesting its potential use in the treatment of Alzheimer's disease and multiple sclerosis. In cancer, this compound 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

特性

IUPAC Name

7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3S/c1-18(2)24(22,23)20-12-10-17(14-20)9-6-11-19(16(17)21)13-15-7-4-3-5-8-15/h15H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZKOHRCXWISBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。